2-({(4E)-4-[4-(dimethylamino)benzylidene]-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide
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Overview
Description
2-({(4E)-4-[4-(dimethylamino)benzylidene]-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes an imidazole ring, a dimethylamino group, and a sulfamoylphenyl moiety, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({(4E)-4-[4-(dimethylamino)benzylidene]-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of benzil with an appropriate amine under acidic conditions.
Introduction of the Benzylidene Group: The benzylidene group is introduced via a condensation reaction between the imidazole derivative and 4-(dimethylamino)benzaldehyde.
Attachment of the Sulfanyl Group: The sulfanyl group is incorporated through a nucleophilic substitution reaction using a thiol reagent.
Final Coupling: The final step involves coupling the intermediate with N-[2-(4-sulfamoylphenyl)ethyl]acetamide under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazole ring or the benzylidene group, potentially yielding dihydro derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives of the imidazole ring or benzylidene group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions, particularly those involving sulfanyl groups. Its structural features could also make it a candidate for studying protein-ligand interactions.
Medicine
Medicinally, the compound’s potential pharmacological properties, such as anti-inflammatory or anticancer activities, are of interest. Its ability to interact with biological targets like enzymes or receptors could lead to the development of new therapeutic agents.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its reactivity also makes it a candidate for use in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-({(4E)-4-[4-(dimethylamino)benzylidene]-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide likely involves interaction with specific molecular targets such as enzymes or receptors. The compound’s sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. Additionally, the dimethylamino and benzylidene groups may interact with hydrophobic pockets in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- 2-({(4E)-4-[4-(dimethylamino)benzylidene]-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)-N-[2-(4-aminophenyl)ethyl]acetamide
- 2-({(4E)-4-[4-(dimethylamino)benzylidene]-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)-N-[2-(4-methylphenyl)ethyl]acetamide
Uniqueness
The uniqueness of 2-({(4E)-4-[4-(dimethylamino)benzylidene]-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide lies in its combination of functional groups, which confer a distinct set of chemical and biological properties. The presence of both a sulfanyl group and a sulfamoylphenyl moiety allows for unique interactions with biological targets, potentially leading to novel therapeutic applications.
Properties
Molecular Formula |
C28H29N5O4S2 |
---|---|
Molecular Weight |
563.7 g/mol |
IUPAC Name |
2-[(4E)-4-[[4-(dimethylamino)phenyl]methylidene]-5-oxo-1-phenylimidazol-2-yl]sulfanyl-N-[2-(4-sulfamoylphenyl)ethyl]acetamide |
InChI |
InChI=1S/C28H29N5O4S2/c1-32(2)22-12-8-21(9-13-22)18-25-27(35)33(23-6-4-3-5-7-23)28(31-25)38-19-26(34)30-17-16-20-10-14-24(15-11-20)39(29,36)37/h3-15,18H,16-17,19H2,1-2H3,(H,30,34)(H2,29,36,37)/b25-18+ |
InChI Key |
BBFWZGNYVPMUPU-XIEYBQDHSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/2\C(=O)N(C(=N2)SCC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N)C4=CC=CC=C4 |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=N2)SCC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N)C4=CC=CC=C4 |
Origin of Product |
United States |
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